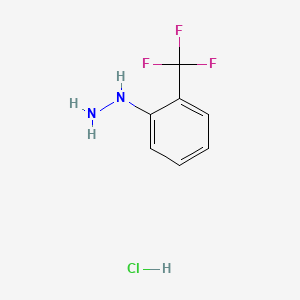

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-3-1-2-4-6(5)12-11;/h1-4,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSWDTWYONAOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512423 | |

| Record name | [2-(Trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827712 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3107-34-4 | |

| Record name | [2-(Trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)phenylhydrazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride. It includes detailed experimental protocols for its synthesis, purification, and analysis, and explores its application in organic synthesis and potential modulation of cellular signaling pathways.

Core Properties

This compound is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences its chemical reactivity and biological activity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3107-34-4 | [1] |

| Molecular Formula | C₇H₇F₃N₂·HCl | [1] |

| Molecular Weight | 212.60 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | [1][2] |

| Melting Point | 220-238 °C (decomposes) | [1][3][4] |

| Solubility | Soluble in water. | [4] |

| Purity | ≥98% (HPLC) | [5][6] |

Spectral Data

-

¹H NMR: Spectral data for similar phenylhydrazine hydrochloride compounds show characteristic peaks for the aromatic protons and the hydrazine protons. For example, in the ¹H NMR spectrum of phenylhydrazine hydrochloride in DMSO-d₆, aromatic protons appear in the range of 6.93-7.26 ppm, a broad peak for the NH proton at 8.4 ppm, and a singlet for the -NH₃⁺ protons at 10.4 ppm.[7]

-

¹³C NMR: The ¹³C NMR spectrum of phenylhydrazine hydrochloride in DMSO-d₆ displays signals for the aromatic carbons.[8] For substituted analogs, the chemical shifts will be influenced by the nature and position of the substituent.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 2-(trifluoromethyl)aniline followed by reduction of the resulting diazonium salt.[9][10][11]

Step 1: Diazotization of 2-(Trifluoromethyl)aniline

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-(trifluoromethyl)aniline in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite (Na₂SO₃) in water.[9][10]

-

Cool the reducing solution to 0-10 °C.

-

Slowly add the previously prepared diazonium salt solution to the reducing solution, keeping the temperature below 10 °C.

-

After the addition is complete, continue stirring for several hours at room temperature.

-

Heat the reaction mixture under reflux for 1-2 hours to ensure complete reduction.

-

Cool the mixture to 0-5 °C to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.

-

Dissolve the crude product in a minimal amount of hot 2 M hydrochloric acid.[12]

-

If necessary, add a small amount of activated charcoal to decolorize the solution and heat for a short period.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[12]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of this compound.

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[13]

-

Mobile Phase: A mixture of methanol and a phosphate buffer solution (e.g., V(methanol):V(8 mmol/L KH₂PO₄ + 4 mmol/L K₂HPO₄) = 35:65).[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV at 235 nm.[13]

-

Column Temperature: 30 °C.[13]

-

Injection Volume: 10 µL.[13]

Applications in Organic Synthesis

Fischer Indole Synthesis

This compound is a key reagent in the Fischer indole synthesis, a powerful method for constructing the indole ring system.[1][14][15] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of the phenylhydrazine with an aldehyde or a ketone.[1][14] The resulting trifluoromethyl-substituted indoles are valuable scaffolds in medicinal chemistry.

The general mechanism of the Fischer indole synthesis is as follows:

-

Formation of a phenylhydrazone from the phenylhydrazine and a carbonyl compound.

-

Tautomerization of the phenylhydrazone to an enamine.

-

A[12][12]-sigmatropic rearrangement (Claisen-like rearrangement).

-

Loss of ammonia and subsequent aromatization to form the indole ring.

Pharmacological Properties and Signaling Pathways

Phenylhydrazine and its derivatives are known to exhibit a range of biological activities. The introduction of a trifluoromethyl group can enhance properties such as metabolic stability and membrane permeability, making these compounds interesting candidates for drug discovery.[1]

Potential Anticancer Activity

Derivatives of phenylhydrazine have been investigated for their potential as anticancer agents.[16] For instance, some phenylhydrazine-derived compounds have shown antiproliferative activity against liver and breast cancer cell lines.

Modulation of the JAK/STAT Signaling Pathway

Phenylhydrazine has been shown to impact the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3] This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating processes like cell proliferation, differentiation, and apoptosis.[17] Phenylhydrazine can lead to the deregulation of the erythropoietin receptor, which subsequently affects downstream signaling through the JAK/STAT and Ras/MAPK pathways.[3] This can inhibit gene transcription and the production of erythrocytes.[3]

Indole Derivatives and PI3K/Akt/mTOR Signaling

Indole compounds, which can be synthesized from this compound via the Fischer indole synthesis, are recognized as potent anticancer agents.[18] These compounds, including indole-3-carbinol (I3C) and its derivatives, can modulate multiple cellular signaling pathways, notably the PI3K/Akt/mTOR pathway.[18][19] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[20][21] Indole derivatives have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.[18]

This technical guide provides a foundational understanding of this compound for its application in research and development. Further investigation into its specific biological targets and mechanisms of action will continue to unveil its full potential in medicinal chemistry and drug discovery.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Serendipitous identification of phenylhydrazine derivatives as potent inhibitors of carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 3107-34-4 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [guidechem.com]

- 8. Phenylhydrazine hydrochloride(59-88-1) 13C NMR spectrum [chemicalbook.com]

- 9. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 10. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 11. Page loading... [wap.guidechem.com]

- 12. scite.ai [scite.ai]

- 13. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumorigenic effects of chronic administration of benzylhydrazine dihydrochloride and phenylhydrazine hydrochloride in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]

- 18. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride CAS number and structure

An In-depth Technical Guide to 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride

Introduction

This compound is a specialized chemical compound of significant interest to the pharmaceutical, agrochemical, and synthetic chemistry sectors. As a derivative of phenylhydrazine, its structure is characterized by the presence of a trifluoromethyl (-CF3) group at the ortho-position of the phenyl ring. This functional group imparts unique properties to the molecule, such as increased lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in the design of complex and biologically active molecules.[1][2] Its hydrochloride salt form enhances stability and improves handling and solubility in aqueous environments.[1]

This technical guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 3107-34-4[1][3] |

| IUPAC Name | [2-(trifluoromethyl)phenyl]hydrazine;hydrochloride[4] |

| Synonyms | 2-Hydrazinobenzotrifluoride Hydrochloride[4] |

| Molecular Formula | C₇H₇F₃N₂·HCl[1] |

| Molecular Weight | 212.6 g/mol [1][4] |

| SMILES | NNC1=CC=CC=C1C(F)(F)F.[H]Cl[5] |

| InChI Key | ZUSWDTWYONAOPH-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | White to light yellow crystalline powder[1][6] |

| Melting Point | 220-238 °C (with decomposition)[1][3][7][8] |

| Purity | Typically ≥98% (HPLC)[1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere; noted as hygroscopic, light-sensitive, and air-sensitive[1][3][9] |

Synthesis and Manufacturing

The primary route for synthesizing phenylhydrazine derivatives, including the title compound, involves the diazotization of a corresponding aniline followed by reduction.

Experimental Protocol: General Synthesis

The following protocol is a generalized procedure based on established methods for preparing substituted phenylhydrazine hydrochlorides.[10][11][12]

Materials:

-

2-(Trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Ice

Procedure:

-

Diazotization: 2-(Trifluoromethyl)aniline is slowly added to a stirred solution of concentrated hydrochloric acid and water, cooled to a temperature between -5 and 15°C using an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to form the 2-(trifluoromethyl)benzene diazonium chloride intermediate.[12]

-

Reduction: In a separate vessel, a solution of sodium sulfite in water is prepared and cooled. The previously prepared diazonium salt solution is added in portions to the sodium sulfite solution, keeping the temperature controlled (e.g., 0-25°C). The mixture is stirred at room temperature for 1-3 hours.[12]

-

Acid Hydrolysis and Precipitation: Concentrated hydrochloric acid is added to the reaction mixture, which is then heated to reflux for 2-4 hours.[12] This step facilitates the hydrolysis of the intermediate sulfonate.

-

Isolation and Purification: The solution is cooled to between 0 and 20°C, causing the this compound to precipitate as a solid. The product is then collected by filtration, washed, and dried.[10][12] Purity can be assessed via HPLC.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. biocat.com [biocat.com]

- 3. This compound CAS#: 3107-34-4 [chemicalbook.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 3107-34-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound, 98% 25 g | Buy Online [thermofisher.com]

- 7. This compound [oakwoodchemical.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 12. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride from Aniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a viable synthetic route to 2-(trifluoromethyl)phenylhydrazine hydrochloride, a key building block in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, 2-(trifluoromethyl)aniline, and proceeds through a two-step sequence involving diazotization and subsequent reduction.

Synthetic Strategy Overview

The synthesis of this compound from 2-(trifluoromethyl)aniline is a well-established transformation in organic chemistry, primarily involving two cardinal reactions:

-

Diazotization: The primary aromatic amine, 2-(trifluoromethyl)aniline, is converted to its corresponding diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a nitrosating agent, most commonly sodium nitrite.

-

Reduction: The intermediate diazonium salt is then reduced to the desired phenylhydrazine derivative. Various reducing agents can be employed for this purpose, with stannous chloride (tin(II) chloride) in acidic conditions being a prevalent and effective choice.

The overall transformation can be represented as follows:

Caption: Overall synthetic workflow from 2-(trifluoromethyl)aniline.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below for easy reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 2-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Colorless to light yellow liquid | 34 | 170-173 | Insoluble in water; soluble in organic solvents.[1] |

| Sodium Nitrite | NaNO₂ | 68.995 | White to slightly yellowish solid | 271 | >320 (decomposes) | Highly soluble in water.[2][3][4][5][6] |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Colorless, fuming liquid | Concentration-dependent | Concentration-dependent | Miscible with water.[7][8][9][10][11] |

| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | White crystalline solid | 37-38 (decomposes) | 623 (anhydrous) | Soluble in water, ethanol.[12][13] |

| This compound | C₇H₈ClF₃N₂ | 212.60 | White to off-white solid | ~220-235 (decomposes) | Not available | Data not available |

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound from 2-(trifluoromethyl)aniline. This protocol is adapted from established methodologies for similar substrates.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Step 1: Diazotization of 2-(Trifluoromethyl)aniline

Caption: Experimental workflow for the diazotization of 2-(trifluoromethyl)aniline.

Materials and Reagents:

| Reagent | Quantity (molar ratio) |

| 2-(Trifluoromethyl)aniline | 1.0 eq |

| Concentrated Hydrochloric Acid | ~3.0 eq |

| Sodium Nitrite | 1.05 eq |

| Water | Sufficient quantity |

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-(trifluoromethyl)aniline (1.0 eq).

-

With stirring, slowly add concentrated hydrochloric acid (~2.5 eq) followed by water.

-

Cool the resulting suspension to 0-5 °C using an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (1.05 eq) in water and cool the solution in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred aniline salt suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The resulting solution of 2-(trifluoromethyl)benzenediazonium chloride is used immediately in the next step.

Step 2: Reduction of 2-(Trifluoromethyl)benzenediazonium Chloride

Caption: Experimental workflow for the reduction and isolation of the product.

Materials and Reagents:

| Reagent | Quantity (molar ratio) |

| 2-(Trifluoromethyl)benzenediazonium chloride solution | From Step 1 |

| Stannous Chloride Dihydrate | ~3.0 eq |

| Concentrated Hydrochloric Acid | Sufficient quantity |

Procedure:

-

In a separate large beaker or flask, prepare a solution of stannous chloride dihydrate (~3.0 eq) in concentrated hydrochloric acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold water or saturated brine.

-

Dry the product under vacuum to obtain this compound as a solid.

Quantitative Data

The following table summarizes the expected quantitative data for this synthesis. The values are based on typical yields for analogous reactions, as specific data for the ortho-isomer is not widely published.

| Parameter | Step 1: Diazotization | Step 2: Reduction | Overall |

| Reactant Ratios | |||

| 2-(Trifluoromethyl)aniline | 1.0 eq | - | 1.0 eq |

| Sodium Nitrite | 1.05 eq | - | 1.05 eq |

| Stannous Chloride Dihydrate | - | ~3.0 eq | ~3.0 eq |

| Reaction Conditions | |||

| Temperature | 0-5 °C | 0-10 °C (addition), RT (stirring) | - |

| Reaction Time | 1-1.5 hours | 2-3 hours | 3-4.5 hours |

| Expected Yield and Purity | |||

| Yield | Assumed quantitative (in situ) | 75-85% | 75-85% |

| Purity (by HPLC) | - | >97% | >97% |

Conclusion

The synthesis of this compound from 2-(trifluoromethyl)aniline via a two-step diazotization and reduction sequence is a robust and efficient method. Careful control of reaction temperatures, particularly during the diazotization step, is crucial for ensuring the stability of the diazonium intermediate and achieving high yields of the final product. This technical guide provides a detailed protocol and relevant data to aid researchers and professionals in the successful synthesis of this important pharmaceutical intermediate.

References

- 1. chembk.com [chembk.com]

- 2. kraftchemical.com [kraftchemical.com]

- 3. Sodium nitrite | 7632-00-0 [chemicalbook.com]

- 4. Sodium Nitrite Formula: Structure, Properties, Uses [pw.live]

- 5. Sodium Nitrite Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 6. Sodium nitrite - Wikipedia [en.wikipedia.org]

- 7. Hydrochloric acid - DCCEEW [dcceew.gov.au]

- 8. Learn About the Properties of Hydrochloric Acid [unacademy.com]

- 9. Hydrochloric acid | 7647-01-0 [chemicalbook.com]

- 10. Hydrochloric acid - Wikipedia [en.wikipedia.org]

- 11. HCl Acid (Hydrochloric acid) - Structure, Properties & Uses [turito.com]

- 12. Stannous chloride dihydrate | 10025-69-1 [chemicalbook.com]

- 13. Stannous Chloride: Properties, Applications & Reactions Explained [vedantu.com]

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. This document collates available quantitative and qualitative data on the compound's behavior in various solvents and under different environmental conditions. Detailed experimental protocols, based on established industry guidelines, are provided to enable researchers to conduct further studies. Additionally, logical workflows and a postulated thermal degradation pathway are visualized to facilitate a deeper understanding of the compound's chemical properties.

Introduction

This compound (CAS No: 3107-34-4) is a substituted phenylhydrazine derivative widely utilized in organic synthesis. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, enhancing its reactivity and, in some cases, its metabolic stability when incorporated into larger molecules[1]. The hydrochloride salt form generally improves its handling characteristics and solubility in aqueous media[1][2]. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in process chemistry and formulation development.

Physicochemical Properties

-

Molecular Formula: C₇H₈ClF₃N₂

-

Molecular Weight: 212.60 g/mol [3]

-

Appearance: White to almost white or pale yellow crystalline powder[4][5][6]

-

Melting Point: Approximately 220 °C (with decomposition)[3][4]

-

Storage: Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C in a cool, dark place[4].

Solubility Profile

This compound exhibits preferential solubility in polar protic solvents, a characteristic attributed to the ionic nature of the hydrochloride salt and the hydrophilic hydrazine moiety[3].

Table 1: Quantitative Solubility Data

| Solvent | Temperature | Solubility | Reference |

| Water | Ambient | 15.7 µg/mL | [3] |

| Water | Not Specified | Soluble | [4][7][8] |

Note: There is a lack of extensive quantitative solubility data in a wide range of organic solvents in publicly available literature. The provided data suggests that while it is soluble in water, the solubility is limited. A related compound, 2,5-bis(trifluoromethyl)-phenylhydrazine HCl, is reported to be soluble in ethanol and dimethylformamide, suggesting that this compound may also have solubility in polar organic solvents[9].

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and light.

Thermal Stability

The compound is thermally stable up to approximately 180°C, with minimal mass loss observed below this temperature[3]. Upon heating beyond its melting point of around 220°C, it undergoes decomposition[3][4].

Table 2: Thermal Stability and Decomposition Data

| Parameter | Value | Reference |

| Onset of Thermal Decomposition | ~180°C | [3] |

| Melting Point (with decomposition) | ~220°C | [3][4] |

| Gaseous Decomposition Products | Hydrogen Chloride, Hydrogen Fluoride, Nitrogen Oxides, Carbon Monoxide, Carbon Dioxide | [3] |

pH-Dependent Stability

In aqueous solutions, the stability of this compound is pH-dependent. It demonstrates enhanced stability in strongly acidic conditions. This is due to the protonation of the hydrazine functional group, which forms a more stable hydrazinium ion[3]. The pH of an aqueous solution of the compound is typically in the acidic range of 2.6 to 2.9[3].

Other Stability Considerations

-

Incompatibilities: Phenylhydrazine derivatives are known to be incompatible with strong oxidizing agents, strong bases, alkali metals, and certain metals like copper and nickel[10]. Contact with these substances should be avoided.

-

Storage: For long-term stability, the compound should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) and protected from light[4].

Experimental Protocols

While specific experimental data for this compound is limited, the following sections describe standardized methodologies for determining solubility and stability, based on general pharmaceutical guidelines.

Protocol for Solubility Determination (Shake-Flask Method)

This method is widely used to determine the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, methanol, dichloromethane) in a sealed, clear container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

Protocol for Stability Testing (ICH Guidelines)

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of drug substances[1][4][11].

-

Sample Preparation: Place the this compound powder in containers that are inert and mimic the proposed storage packaging.

-

Storage Conditions:

-

Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analytical Methods: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical form.

-

Assay: Quantification of the amount of this compound remaining, typically by HPLC.

-

Degradation Products: Identification and quantification of any impurities or degradation products that may have formed.

-

-

Photostability Testing (ICH Q1B):

-

Expose the compound to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet light[12].

-

Include a dark control sample to differentiate between light-induced and thermal degradation.

-

Analyze the samples for any changes in appearance, assay, and degradation products.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Logical Workflow for Accelerated Stability Testing

Caption: Decision workflow for an accelerated stability study based on ICH guidelines.

Postulated Thermal Degradation Pathway

Based on the known thermal decomposition of phenylhydrazines and the identified gaseous products, a plausible degradation pathway is proposed. The initial step is likely the cleavage of the N-N bond, followed by a series of reactions leading to the observed products.

References

- 1. ICH Official web site : ICH [ich.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 3107-34-4 [smolecule.com]

- 4. edaegypt.gov.eg [edaegypt.gov.eg]

- 5. japsonline.com [japsonline.com]

- 6. pharmabeginers.com [pharmabeginers.com]

- 7. This compound CAS#: 3107-34-4 [chemicalbook.com]

- 8. This compound | 3107-34-4 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]

- 11. humiditycontrol.com [humiditycontrol.com]

- 12. database.ich.org [database.ich.org]

The Trifluoromethyl Motif in Hydrazine Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical research. This technical guide provides an in-depth exploration of the biological activities of trifluoromethylated hydrazine derivatives, a class of compounds demonstrating significant potential across various therapeutic and agricultural applications. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, profoundly influence the pharmacokinetic and pharmacodynamic profiles of parent hydrazine scaffolds, often leading to enhanced potency, metabolic stability, and target specificity. This document summarizes key quantitative biological data, details essential experimental protocols for synthesis and evaluation, and visualizes the underlying mechanisms of action, offering a comprehensive resource for researchers engaged in the discovery and development of novel trifluoromethylated hydrazine-based compounds.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a key structural motif in a significant number of pharmaceuticals and agrochemicals.[1][2] Its incorporation into a molecule can dramatically alter its physical and chemical properties. The strong electron-withdrawing nature of the CF3 group can influence the acidity or basicity of nearby functional groups, impacting how the molecule interacts with biological targets. Furthermore, the CF3 group can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism.[3] In the context of hydrazine derivatives, which already possess a diverse range of biological activities, the addition of a trifluoromethyl group has led to the development of potent anticancer, antimicrobial, and insecticidal agents.[4][5]

Biological Activities of Trifluoromethylated Hydrazine Derivatives

Trifluoromethylated hydrazine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of trifluoromethylated hydrazones against various cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Antimicrobial Activity

This class of compounds exhibits significant activity against a range of bacterial and fungal pathogens. Proposed mechanisms include the disruption of microbial cell membranes and the inhibition of essential enzymes like DNA gyrase.[6][7] Some derivatives have also shown potential as antifungal agents through the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[8][9]

Cholinesterase Inhibition

Trifluoromethylated hydrazones have been identified as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the regulation of the neurotransmitter acetylcholine.[1][2] This activity suggests their potential for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.

Insecticidal and Larvicidal Activity

The neurotoxic properties of some trifluoromethylated hydrazine derivatives have been harnessed for the development of insecticides and larvicides. For instance, certain 8-trifluoromethyl quinoline hydrazones have shown significant larvicidal activity against mosquito species like Anopheles arabiensis, a major vector for malaria.[10]

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of various trifluoromethylated hydrazine derivatives.

Table 1: Anticancer Activity of Trifluoromethylated Hydrazine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | C32 (Amelanotic melanoma) | 24.4 | [11] |

| A375 (Melanotic melanoma) | 25.4 | [11] | |

| Hydrazones with 4-methylsulfonylbenzene scaffold | HL-60 (Leukemia) | Varies | [12] |

| Triazole Precursor with (3,4,5-trimethoxybenzyloxy) phenyl moiety | MCF-7 (Breast cancer) | 33.75 | [13] |

| MDA-MB-231 (Breast cancer) | 178.92 | [13] | |

| 4-(Trifluoromethyl)isoxazoles | MCF-7 (Breast cancer) | 2.63 | [14] |

Table 2: Antimicrobial Activity of Trifluoromethylated Hydrazine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Fluorinated Aldimines | E. coli | 0.49 | [5] |

| S. aureus | Varies | [4] | |

| B. subtilis | Varies | [4] | |

| Nitrofurazone Analogues | Staphylococcus spp. | 0.002–7.81 | [15] |

| Bacillus spp. | 0.002–7.81 | [15] | |

| s-Triazine Derivatives | E. coli | 12.5 | [6] |

| S. aureus | 6.25 | [6] | |

| Pyrimidine Derivatives | K. pneumoniae (MDR) | 12.5 | [6] |

| S. aureus (MRSA) | 3.125 | [6] |

Table 3: Cholinesterase Inhibitory Activity of Trifluoromethylated Hydrazones

| Compound Class | Enzyme | IC50 (µM) | Reference |

| 4-(Trifluoromethyl)benzohydrazide Derivatives | Acetylcholinesterase (AChE) | 46.8–137.7 | [1][2] |

| Butyrylcholinesterase (BuChE) | 19.1–881.1 | [1][2] | |

| Fluorinated Sulfonyl Hydrazones | Acetylcholinesterase (AChE) | Varies | [3] |

| Butyrylcholinesterase (BuChE) | Varies | [3] |

Table 4: Larvicidal Activity of 8-Trifluoromethyl Quinoline Hydrazones against Anopheles arabiensis

| Compound | Mortality (%) at 4 µg/mL (48h) | Reference |

| (E)-4-(2-(3-bromo-4-fluorobenzylidene)hydrazinyl)-8-(trifluoromethyl)quinoline (6a) | >93 | [10] |

| (E)-4-(2-(4-bromobenzylidene)hydrazinyl)-8-(trifluoromethyl)quinoline (6d) | 88 | [10] |

| (E)-4-(2-(4-iodobenzylidene)hydrazinyl)-8-(trifluoromethyl)quinoline (6h) | 82 | [10] |

| (E)-4-(2-(4-cyanobenzylidene)hydrazinyl)-8-(trifluoromethyl)quinoline (6i) | 73 | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative trifluoromethylated hydrazine derivatives and the key biological assays used for their evaluation.

Synthesis Protocols

4.1.1. General Synthesis of N'-(substituted-benzylidene)-4-(trifluoromethyl)benzohydrazides [16]

-

Esterification of 4-(Trifluoromethyl)benzoic Acid: 4-(Trifluoromethyl)benzoic acid is heated in an excess of methanol with a catalytic amount of sulfuric acid to yield methyl 4-(trifluoromethyl)benzoate.

-

Hydrazinolysis: The resulting methyl ester is refluxed with hydrazine hydrate in ethanol to produce 4-(trifluoromethyl)benzohydrazide.

-

Condensation: The 4-(trifluoromethyl)benzohydrazide is then reacted with a substituted benzaldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to yield the final N'-(substituted-benzylidene)-4-(trifluoromethyl)benzohydrazide product. The product is typically purified by recrystallization.

4.1.2. Synthesis of 2,4-bis(Trifluoromethyl)benzylhydrazine [17]

-

Formylation: 1,3-bis(Trifluoromethyl)benzene is reacted with n-butyllithium, 2,2,6,6-tetramethylpiperidine, and dimethylformamide (DMF) in tetrahydrofuran (THF) at low temperatures (-10 to 0 °C) to produce 2,4-bis(trifluoromethyl)benzaldehyde.

-

Hydrazone Formation: The resulting aldehyde is reacted with hydrazine hydrate at room temperature in a solvent like methanol or THF to form 2,4-bis(trifluoromethyl)benzal hydrazine.

-

Reduction: The hydrazone is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under pressure (e.g., 50 psi) to yield 2,4-bis(trifluoromethyl)benzylhydrazine.

4.1.3. Synthesis of 8-Trifluoromethyl Quinoline Hydrazones [10]

-

Hydrazine Substitution: 4-Chloro-8-(trifluoromethyl)quinoline is reacted with hydrazine hydrate in refluxing ethanol to synthesize the intermediate 4-hydrazinyl-8-(trifluoromethyl)quinoline.

-

Condensation: This intermediate is then condensed with various substituted aromatic aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a suitable solvent to afford the final (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline derivatives.

Biological Assay Protocols

4.2.1. Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the trifluoromethylated hydrazine derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

4.2.2. Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

4.2.3. Cholinesterase Inhibition: Ellman's Method

This spectrophotometric method is widely used to measure cholinesterase activity.

-

Reaction Mixture Preparation: A reaction mixture containing a phosphate buffer (pH 8.0), the test compound at various concentrations, and the enzyme (AChE or BuChE) is prepared in a 96-well plate.

-

Pre-incubation: The mixture is pre-incubated for a short period.

-

Reaction Initiation: The reaction is initiated by adding the substrate (acetylthiocholine or butyrylthiocholine) and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Kinetic Measurement: The increase in absorbance at 412 nm, due to the formation of the yellow 5-thio-2-nitrobenzoate anion, is monitored over time using a microplate reader.

-

IC50 Calculation: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Mechanisms of Action: Visualized Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and mechanisms of action for the biological activities of trifluoromethylated hydrazine derivatives.

Anticancer Mechanisms

Antimicrobial and Antifungal Mechanisms

Experimental Workflow for Biological Assays

Conclusion and Future Perspectives

Trifluoromethylated hydrazine derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. The data and protocols presented in this guide underscore their potential in the development of novel therapeutics and agrochemicals. Future research should focus on elucidating the precise molecular targets and signaling pathways for the most potent compounds to enable rational drug design and optimization. Furthermore, exploring the in vivo efficacy and safety profiles of these derivatives will be crucial for their translation into clinical and agricultural applications. The continued investigation into the synthesis of novel trifluoromethylated hydrazine scaffolds will undoubtedly lead to the discovery of next-generation agents with improved potency and selectivity.

References

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]

- 8. Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride

This guide provides comprehensive safety and handling information for 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System) classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements: Users should avoid breathing dust and fumes, and wash exposed skin thoroughly after handling.[1] It is crucial to wear protective gloves, clothing, and eye/face protection.[1][2] Store the compound in a well-ventilated place with the container tightly closed and locked up.[1]

Physical and Chemical Properties

The following table outlines the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 3107-34-4 |

| Molecular Formula | C₇H₇F₃N₂·HCl[3] |

| Molecular Weight | 212.6 g/mol [3] |

| Appearance | Light yellow powder[3] |

| Melting Point | 228-238 °C[3] |

| Purity | ≥ 99% (HPLC)[3] |

| Storage Conditions | Store at 2-8°C[3] |

Toxicological Information

While specific quantitative toxicity data for this exact compound is limited in the provided results, general toxicological effects have been identified. The material is not classified as harmful by ingestion based on current evidence.[1] It is not expected to cause adverse health effects or skin irritation with proper handling, though good hygiene practices are essential.[1] However, it can cause serious eye irritation and damage in some individuals.[1] Long-term exposure is not thought to produce chronic adverse health effects, but exposure should be minimized as a standard practice.[1]

Experimental Protocols: Safe Handling and Emergency Procedures

Proper PPE is mandatory when handling this compound. The following workflow outlines the selection and use of appropriate PPE.

Caption: PPE selection workflow for handling the compound.

-

Hand Protection: Wear suitable protective gloves, such as nitrile or chloroprene.[2][5]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2][6]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[7] If engineering controls are insufficient, a NIOSH/MSHA approved respirator may be necessary.[7]

-

Handling:

-

Ensure all safety precautions have been read and understood before handling.[4]

-

Work in a well-ventilated area, preferably a chemical fume hood.[8]

-

Avoid contact with skin, eyes, and clothing.[2][4] Avoid breathing dust or fumes.[1]

-

Wash hands thoroughly with soap and water after handling.[1]

-

Keep containers securely sealed when not in use.[1]

-

-

Storage:

-

Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][7]

-

Store away from incompatible materials and foodstuffs.[1] The compound is hygroscopic and should be stored under an inert gas like argon.[1]

-

Protect containers from physical damage and check regularly for leaks.[1]

-

Store locked up, accessible only to authorized personnel.[1]

-

In case of exposure, follow these immediate first-aid measures.

Caption: First aid response to various exposure routes.

-

If in Eyes: Immediately rinse cautiously with water for several minutes.[1][2] If present, remove contact lenses and continue rinsing.[1][2] If eye irritation persists, seek medical attention.[1][2]

-

If on Skin: Wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, get medical advice.[1]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[2]

-

If Swallowed: Rinse the mouth with water.[7] Seek medical attention if you feel unwell.[2][4]

In the event of a spill, a coordinated response is necessary to ensure safety and proper cleanup.

Caption: Logical workflow for responding to a chemical spill.

-

Notification: Immediately notify others in the area and your supervisor.[5]

-

Evacuation: Evacuate the immediate spill area.[5]

-

Ventilation: Ensure the area is well-ventilated.

-

PPE: Before cleanup, equip proper personal protective equipment as outlined in section 4.1.[7]

-

Cleanup: Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[7] Avoid generating dust.

-

Disposal: Dispose of the container and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][4]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish a fire.[7]

-

Firefighter Protection: In case of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this product and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. riccachemical.com [riccachemical.com]

- 5. safety.charlotte.edu [safety.charlotte.edu]

- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

The Strategic Role of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)phenylhydrazine hydrochloride has emerged as a pivotal building block in medicinal chemistry, offering a gateway to a diverse array of pharmacologically active molecules. Its utility is primarily attributed to the presence of the trifluoromethyl (CF3) group, a bioisostere for a methyl group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide delves into the core applications of this compound, focusing on its role in the synthesis of pyrazole and indole-based therapeutic agents. We will explore key reaction pathways, provide detailed experimental protocols, and present quantitative biological data for representative compounds, underscoring the strategic importance of this versatile precursor in contemporary drug discovery and development.

Core Applications in Heterocyclic Synthesis

This compound is a versatile reagent primarily employed in the construction of trifluoromethyl-substituted heterocyclic scaffolds, most notably pyrazoles and indoles. These core structures are prevalent in a multitude of clinically significant drugs.

Synthesis of Trifluoromethyl-Substituted Pyrazoles: The Gateway to COX-2 Inhibitors

The Knorr pyrazole synthesis and related condensation reactions are cornerstone methodologies that utilize phenylhydrazine derivatives to construct the pyrazole ring system. A paramount example of the successful application of this strategy is in the synthesis of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation. The trifluoromethyl group on the pyrazole ring of celecoxib is crucial for its selective binding to the COX-2 enzyme.

The general synthesis involves the condensation of a 1,3-dicarbonyl compound with a phenylhydrazine. In the context of trifluoromethylated pyrazoles, a trifluoromethyl-β-diketone is reacted with the corresponding phenylhydrazine.

Featured Application: Synthesis of Celecoxib

Celecoxib, marketed under the brand name Celebrex, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[1] The synthesis of celecoxib showcases the utility of a substituted phenylhydrazine in constructing the core pyrazole scaffold. While the commercial synthesis of celecoxib utilizes 4-sulfamoylphenylhydrazine hydrochloride, the fundamental reaction principle is directly applicable to derivatives synthesized from this compound for the generation of novel analogues.

dot graph Celecoxib_Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

start [label="2-(Trifluoromethyl)phenylhydrazine\nHydrochloride", shape=ellipse, fillcolor="#FBBC05"]; dicarbonyl [label="1,3-Dicarbonyl\nCompound"]; condensation [label="Condensation\n(Knorr Pyrazole Synthesis)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; pyrazole [label="Trifluoromethyl-substituted\nPyrazole"]; celecoxib [label="Celecoxib Analogue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> condensation; dicarbonyl -> condensation; condensation -> pyrazole; pyrazole -> celecoxib; } caption: "Workflow for pyrazole synthesis."

Signaling Pathway of COX-2 Inhibition

COX-2 is an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2][3][4] Selective inhibitors like celecoxib bind to the active site of COX-2, preventing the synthesis of prostaglandins and thereby exerting their anti-inflammatory and analgesic effects. The signaling cascade leading to COX-2 expression is often initiated by pro-inflammatory stimuli such as cytokines and growth factors, which activate downstream pathways involving MAP kinases and transcription factors like NF-κB.[1]

dot graph COX2_Inhibition_Pathway { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

stimuli [label="Pro-inflammatory Stimuli\n(e.g., Cytokines, Growth Factors)", shape=ellipse, fillcolor="#FBBC05"]; receptor [label="Cell Surface Receptors"]; mapk [label="MAP Kinase\nCascade"]; nfkb [label="NF-κB Activation"]; transcription [label="Gene Transcription"]; cox2_expression [label="COX-2 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; arachidonic_acid [label="Arachidonic Acid"]; prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inflammation [label="Inflammation & Pain", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; celecoxib [label="Celecoxib", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

stimuli -> receptor -> mapk -> nfkb -> transcription -> cox2_expression; arachidonic_acid -> cox2_expression [label="Substrate"]; cox2_expression -> prostaglandins [label="Catalysis"]; prostaglandins -> inflammation; celecoxib -> cox2_expression [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } caption: "COX-2 inhibition pathway by Celecoxib."

Synthesis of Trifluoromethyl-Substituted Indoles: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[5] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form the indole ring. The use of this compound in this reaction allows for the direct incorporation of a trifluoromethyl group onto the indole scaffold, a common motif in many biologically active compounds.

dot graph Fischer_Indole_Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

start [label="2-(Trifluoromethyl)phenylhydrazine\nHydrochloride", shape=ellipse, fillcolor="#FBBC05"]; carbonyl [label="Aldehyde or Ketone"]; hydrazone [label="Phenylhydrazone\nFormation"]; rearrangement [label="[3][3]-Sigmatropic\nRearrangement", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; indole [label="Trifluoromethyl-substituted\nIndole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> hydrazone; carbonyl -> hydrazone; hydrazone -> rearrangement; rearrangement -> indole; } caption: "Fischer Indole Synthesis workflow."

Quantitative Biological Data

The incorporation of the trifluoromethyl group often leads to enhanced biological activity. The following tables summarize key quantitative data for representative compounds synthesized from phenylhydrazine precursors.

Table 1: Anti-inflammatory Activity of Celecoxib and Analogues

| Compound | Target | IC50 (µM) | Assay | Reference |

| Celecoxib | COX-2 | 0.04 | Human recombinant enzyme assay | [6] |

| Celecoxib | COX-1 | 15 | Human recombinant enzyme assay | [6] |

Table 2: Antifungal Activity of Phenylhydrazone Derivatives

| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |

| A11 | C. albicans SC5314 | 1.9 | |

| A11 | C. albicans 4395 | 4.0 | |

| A11 | C. albicans 5272 | 3.7 | |

| B14 | C. albicans (fluconazole-resistant) | Varies by strain | |

| D5 | C. albicans (fluconazole-resistant) | Varies by strain |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound in synthesis.

Protocol 1: Synthesis of Celecoxib (Representative Knorr Pyrazole Synthesis)

This protocol is adapted from the general procedure for the synthesis of 1,5-diarylpyrazoles.

Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

A solution of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

4-Sulfamoylphenylhydrazine hydrochloride (1 equivalent) is added to the solution.

-

A catalytic amount of concentrated hydrochloric acid is added to the reaction mixture.

-

The mixture is heated to reflux and stirred for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure celecoxib.

Protocol 2: Fischer Indole Synthesis of a Trifluoromethyl-Substituted Indole

This protocol provides a general method for the synthesis of a trifluoromethyl-substituted indole from this compound and a ketone.

Materials:

-

This compound

-

Acetone (or other suitable ketone)

-

Glacial Acetic Acid

-

Polyphosphoric acid (PPA)

Procedure:

Step 1: Phenylhydrazone Formation

-

In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

-

Add acetone (1.1 equivalents) dropwise to the solution while stirring.

-

Continue stirring at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by TLC.

-

The resulting phenylhydrazone can be isolated by pouring the reaction mixture into ice-water and filtering the precipitate, or used directly in the next step.

Step 2: Indolization

-

To the crude phenylhydrazone, add polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazone).

-

Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a strong base (e.g., concentrated sodium hydroxide solution) while cooling in an ice bath.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude indole by column chromatography on silica gel.

Conclusion

This compound is an indispensable tool in the medicinal chemist's arsenal. Its ability to facilitate the introduction of the trifluoromethyl group into heterocyclic systems like pyrazoles and indoles has led to the development of potent and selective therapeutic agents, exemplified by the COX-2 inhibitor celecoxib. The synthetic methodologies outlined in this guide, coupled with the provided biological data, highlight the vast potential of this building block in the design and synthesis of next-generation pharmaceuticals. As the demand for drugs with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic use of this compound is poised to play an even more significant role in the future of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

Spectroscopic Characterization of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of directly published spectra for this specific compound, this document presents a predicted spectroscopic profile based on data from analogous compounds, including phenylhydrazine hydrochloride and various trifluoromethyl-substituted aromatic molecules. The information herein serves as a valuable reference for the characterization and quality control of this important chemical entity.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.6 - 7.8 | m | 4H | Aromatic protons (C₆H₄) |

| ~ 8.5 - 10.5 | br s | 3H | Hydrazinium protons (-NHNH₃⁺) |

Note: The chemical shifts of the hydrazinium protons can be broad and may vary significantly with solvent and concentration. Exchange with D₂O would cause this signal to disappear.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Expected Coupling |

| ~ 115 - 135 | Aromatic carbons | C-H and C-F couplings |

| ~ 120 - 125 (q) | Trifluoromethyl carbon (-CF₃) | ¹JCF ≈ 270 Hz |

| ~ 130 - 135 (q) | Carbon attached to -CF₃ | ²JCF ≈ 30-35 Hz |

Note: The exact chemical shifts and coupling constants for the aromatic carbons can be complex due to the presence of the trifluoromethyl group and the hydrazinium moiety.

Table 3: Predicted Key Infrared (IR) Absorption Data

| Frequency Range (cm⁻¹) | Vibration |

| 3200 - 2800 | N-H stretching (hydrazinium) |

| 1600 - 1580 | C=C stretching (aromatic) |

| 1500 - 1450 | N-H bending |

| 1350 - 1100 | C-F stretching (strong) |

| 800 - 700 | C-H bending (out-of-plane) |

Note: The N-H stretching region may show broad absorption due to hydrogen bonding.

Predicted Mass Spectrometry (MS) Data

For the mass spectrum, Electrospray Ionization (ESI) in positive ion mode is expected to be a suitable technique.

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected at an m/z corresponding to the mass of the free base (C₇H₇F₃N₂) plus a proton. The molecular weight of the free base is approximately 176.05 g/mol , so the [M+H]⁺ peak would be observed around m/z 177.06.

-

Major Fragments: Fragmentation of phenylhydrazine derivatives in mass spectrometry can be complex.[1][2] Common fragmentation pathways may involve the loss of ammonia (NH₃), the trifluoromethyl group (CF₃), or cleavage of the N-N bond.[1][2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the solid this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[3][4] Ensure the sample is fully dissolved. If there are any solid particles, filter the solution into the NMR tube.[3]

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[3]

-

-

Data Processing: Process the raw data with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.[5][6][7]

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[5][8]

-

Instrument Setup:

-

Ensure the ATR crystal is clean before acquiring a background spectrum.

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.[8]

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable method for analyzing organic salts.[9][10][11]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or water, often with a small amount of formic acid to aid protonation.[9][10][12] High concentrations of inorganic salts should be avoided.[12]

-

Instrument Setup:

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range to observe the molecular ion and expected fragments. For structural confirmation, tandem MS (MS/MS) can be performed to analyze the fragmentation of the parent ion.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for Structural Elucidation.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive structural characterization of this compound. While this guide offers a predicted spectroscopic profile, it is recommended that researchers acquire and interpret their own data for definitive structural confirmation and purity assessment. The provided protocols offer a solid foundation for conducting these essential analytical procedures.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. agilent.com [agilent.com]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. mt.com [mt.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. harvardapparatus.com [harvardapparatus.com]

The Trifluoromethyl Group: A Key Modulator of Phenylhydrazine Reactivity in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can dramatically alter the physicochemical and biological properties of a parent compound, leading to enhanced potency, metabolic stability, and bioavailability. This guide delves into the critical role of the trifluoromethyl group in modulating the reactivity of phenylhydrazine, a versatile building block in pharmaceutical synthesis. Through an examination of electronic effects, reaction kinetics, and practical applications in drug discovery, we will illuminate how the strategic incorporation of the CF3 group can be leveraged to optimize drug candidates.

The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its potent inductive effect (-I) significantly reduces the electron density of the aromatic ring to which it is attached. This electron-withdrawing nature has profound consequences for the reactivity of the phenylhydrazine moiety.

The basicity of the hydrazine nitrogens is a key determinant of their nucleophilicity and, consequently, their reactivity in common reactions such as hydrazone formation and the Fischer indole synthesis. The strong inductive effect of the CF3 group decreases the electron density on the nitrogen atoms of phenylhydrazine, thereby reducing its basicity compared to the unsubstituted phenylhydrazine. This is reflected in the pKa values of their conjugate acids.

| Compound | pKa of Conjugate Acid |

| Phenylhydrazine | ~5.21[1] |

| 4-(Trifluoromethyl)phenylhydrazine | Estimated to be significantly lower |

This reduction in basicity and nucleophilicity can impact reaction rates and yields. Electron-withdrawing groups on the phenylhydrazine ring generally have a detrimental effect on the reaction outcome of the Fischer indole synthesis[2]. Conversely, electron-donating groups tend to increase reactivity[3].

Impact on Key Reactions

The altered electronic properties of trifluoromethyl-substituted phenylhydrazines influence their behavior in pivotal synthetic transformations.

Hydrazone Formation